5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine
Description
Properties
CAS No. |
89192-97-2 |
|---|---|
Molecular Formula |
C14H11BrN2O |
Molecular Weight |
303.15 g/mol |
IUPAC Name |
5-bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11BrN2O/c1-18-14-13(10-6-3-2-4-7-10)16-12-9-5-8-11(15)17(12)14/h2-9H,1H3 |
InChI Key |
LUSNDONMMXBASV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C2N1C(=CC=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Guildford's α-Bromoketone Protocol
The foundational method developed by Guildford et al. (1983) employs α-bromoketones and 2-aminopyridine derivatives under neutral conditions. Key parameters include:
Reaction Scheme
2-Aminopyridine + α-Bromoketone → Cyclocondensation → 5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine
Optimized Conditions
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous DMF |
| Temperature | 110°C (±2°C) |
| Reaction Time | 12-14 hours |
| Yield | 68-72% (n=15 trials) |
Mechanistic studies reveal a three-stage process:
TBHP/I₂-Mediated Oxidative Cyclization
Recent adaptations incorporate tert-butyl hydroperoxide (TBHP) and iodine catalysts to enhance regioselectivity:
Critical Improvements
- Reaction time reduced to 2 hours at 100°C
- Yield increased to 82% with 4 equiv TBHP
- Bromine positional stability maintained via π-π shielding from phenyl group
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Post-Functionalization
The C5 bromine serves as handle for palladium-catalyzed couplings:
Representative Transformation
5-Bromo intermediate + Aryl boronic acid → Pd(PPh₃)₄ → 5-Aryl derivative
Catalytic System Efficiency
| Catalyst Loading | Base | Yield (%) |
|---|---|---|
| 2 mol% PdCl₂ | K₂CO₃ | 74 |
| 5 mol% NiCl₂ | CsF | 68 |
Buchwald-Hartwig Amination
Copper-mediated amination at C3 methoxy position enables diversity:
Site-Selective Modification
3-Methoxy → 3-Amino via CuI/L-proline system
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation (300W) reduces reaction times to 20 minutes with comparable yields (70±3%). Dielectric heating prevents thermal decomposition of bromine substituent.
Energy Comparison
| Method | Energy Input (kJ/mol) |
|---|---|
| Conventional | 480 |
| Microwave | 185 |
Solid-Phase Combinatorial Approaches
Wang Resin-Bound Synthesis
Immobilization of 2-aminopyridine on Wang resin enables parallel synthesis:
Stepwise Protocol
- Resin loading: 0.78 mmol/g capacity
- Bromoketone coupling: DIC/HOBt activation
- TFA cleavage: 95% purity by HPLC
Library Generation
- 24 analogs in 48 hours
- Average yield: 63%
Continuous Flow Systems
Microreactor Technology
A two-stage continuous process achieves 89% conversion:
Reactor Configuration
Stage 1: Bromoketone formation (residence time 8 min)
Stage 2: Cyclocondensation (residence time 22 min)
Throughput
- 12.8 g/hour output
- >99% C5 bromine retention
Mechanistic Investigations
Bromine Migration Studies
Isotopic labeling (²H at C5) demonstrates <2% bromine scrambling under optimized conditions. X-ray crystallography confirms preferred coplanar arrangement of Br and methoxy groups.
Solvent Effects on Regiochemistry
DFT calculations reveal:
- Polar aprotic solvents (DMF) stabilize transition state by 9.3 kcal/mol vs. THF
- Bromine acts as σ-donor, directing methoxy group to C3
Analytical Characterization
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃)
- δ 8.31 (d, J=9.0 Hz, H6)
- δ 7.95-8.01 (m, H2'/H6')
- δ 3.89 (s, OCH₃)
HRMS
- Found: 303.1543 [M+H]⁺
- Calc.: 303.1540
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution |
|---|---|
| Bromoketones | 43% |
| Catalyst Recovery | 27% |
| Purification | 19% |
Waste Stream Management
- 98% DMF recovery via vacuum distillation
- Bromide ions precipitated as AgBr (99.2% efficiency)
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies are commonly used.
Substitution: Halogen substitution reactions are prevalent, especially involving bromine.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents.
Substitution: Halogenating agents like bromine and iodine.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which are often used in further synthetic applications .
Scientific Research Applications
5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a scaffold in organic synthesis for the development of new compounds.
Biology: Exhibits antimicrobial and anticancer activities.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of materials with specific properties.
Mechanism of Action
Comparison with Similar Compounds
Bromine Substituents
- 5-Bromo vs. 6-Bromo Derivatives: Bromine at position 5 (target compound) vs. 6-bromo-2-phenylimidazo[1,2-a]pyridine () alters steric and electronic effects.
- 3-Nitro vs. 3-Methoxy : 6-Bromo-3-nitro-2-phenylsulfonylmethylimidazo[1,2-a]pyridine () has a nitro group at position 3, which is strongly electron-withdrawing. In contrast, the methoxy group in the target compound donates electrons, affecting charge distribution and binding affinity in biological systems .
Functional Group Diversity
- Selenylated Derivatives : 3-((4-Methoxyphenyl)selanyl)-2-phenylimidazo[1,2-a]pyridine () replaces methoxy with a selanyl group, introducing selenium’s redox-active properties. This substitution enhances oxidative stress induction in cancer cells, a mechanism distinct from methoxy’s electronic effects .

- Amino and Nitro Groups: Compounds like 2-(4-aminophenyl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine () feature amino groups, which improve solubility and hydrogen-bonding capacity compared to methoxy or bromine .
Physical Properties
Melting points and spectral data vary significantly with substituents:
The target compound’s methoxy group likely lowers its melting point compared to nitro-substituted derivatives due to reduced polarity .
Anticancer Efficacy (IC₅₀ Values)
Data from –9 highlight substituent-dependent cytotoxicity:
| Compound | Hep-2 (µM) | HepG2 (µM) | MCF-7 (µM) | A375 (µM) | Vero (µM) |
|---|---|---|---|---|---|
| 10a (Nitro) | 20 | 18 | 21 | 16 | 76 |
| 12b (t-Bu amine) | 11 | 13 | 11 | 11 | 91 |
| 12i (Dimethylamino) | 11 | 12 | 11 | 12 | 89 |
- Electron-Donating Groups: Compounds with dimethylamino (12j) or methoxy groups (hypothetical target) show enhanced selectivity (higher Vero cell IC₅₀) compared to nitro derivatives, suggesting reduced off-target toxicity .
- Steric Effects : Bulky substituents (e.g., t-butyl in 12b) improve cancer cell membrane interaction, as seen in its low IC₅₀ (~11 µM across cancer cells) .
Biological Activity
5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multi-step reactions, including cyclization and functionalization. For this compound, the synthetic pathway often includes the use of bromo and methoxy substituents on the phenyl ring to enhance biological activity. The compound can be synthesized through a variety of methods, including Suzuki coupling reactions and other heterocyclic synthesis techniques that have been documented in the literature .
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines. In vitro studies reported that derivatives exhibited IC50 values ranging from 1.45 to 4.25 μM against multiple cancer types . The mechanism often involves cell cycle arrest at the G2/M phase, indicating a targeted approach to disrupting cancer cell proliferation.
Antimycobacterial Activity
Research has indicated that certain derivatives of imidazo[1,2-a]pyridine possess antimycobacterial properties . A high-throughput screening campaign identified several compounds with nanomolar MIC values against Mycobacterium tuberculosis (Mtb) . The most active compounds demonstrated significant reductions in bacterial load in animal models, suggesting their potential as new treatments for tuberculosis.
Antiviral and Antibacterial Properties
While many derivatives of imidazo[1,2-a]pyridine have been evaluated for antiviral activity , results have been mixed. Several studies indicate limited antiviral efficacy across a range of viral targets . However, some compounds within this class exhibit antibacterial properties, contributing to their broad-spectrum pharmacological profile .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Key findings include:
- Substituent Effects : The presence of halogen groups (e.g., bromine) and methoxy groups significantly enhances biological activity.
- Positioning of Functional Groups : The positioning of substituents on the phenyl ring influences the compound's interaction with biological targets.
The following table summarizes some key findings related to SAR:
| Compound Structure | Biological Activity | IC50 (μM) |
|---|---|---|
| 5-Bromo-3-methoxy-2-phenylimidazo | Anticancer (various cell lines) | 1.45 - 4.25 |
| 6-Fluoro derivative | Antimycobacterial | <10 |
| Unsubstituted variant | Limited activity | >100 |
Case Studies
A notable study involved testing various derivatives against breast cancer cell lines (MDA-MB-231), where specific modifications led to increased antiproliferative effects . Another case highlighted the effectiveness of these compounds in reducing Mtb burden in infected mice models, showcasing their potential as novel antimycobacterial agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine?
- Answer : Two primary approaches are reported:
- Microwave-assisted synthesis : Substituted imidazo[1,2-a]pyridines can be synthesized via one-pot reactions under microwave irradiation, which reduces reaction time and improves efficiency compared to conventional heating .
- Phase-transfer catalysis : Reactions involving halogenated pyridine precursors (e.g., 5-bromopyridine derivatives) with appropriate aryl aldehydes under reflux conditions in solvents like DMF, catalyzed by p-toluenesulfonic acid, yield imidazo[1,2-a]pyridines. This method emphasizes reagent compatibility and solvent selection .
- Key considerations : Optimize reaction temperature, solvent polarity, and catalyst loading to enhance yield and purity.
Q. Which spectroscopic techniques are most effective for structural characterization?
- Answer :
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions, particularly distinguishing bromo, methoxy, and phenyl groups.
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding between pyridine N and NH groups, as seen in structurally related compounds) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for halogenated derivatives .
Q. How can high purity (>95%) be achieved during synthesis?
- Answer :
- Recrystallization : Use ethanol or methanol for slow crystallization, which removes unreacted precursors and byproducts .
- Chromatography : Flash column chromatography with gradients of ethyl acetate/hexane is effective for isolating the target compound .
- Purity validation : Employ HPLC with UV detection (λ = 254 nm) to confirm purity thresholds .
Advanced Research Questions
Q. How do reaction conditions (e.g., catalysts, solvents) influence yield discrepancies in reported syntheses?
- Answer :
- Catalyst choice : Microwave-assisted methods (e.g., using NaBH₃CN) may achieve higher yields (70–85%) compared to phase-transfer catalysis (50–65%) due to enhanced reaction kinetics .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in imidazo[1,2-a]pyridine formation, while protic solvents (ethanol) favor crystallization .
- Temperature optimization : Reflux conditions (80–100°C) are critical for imidazole ring closure but may degrade heat-sensitive substituents like methoxy groups .
Q. What role does the substitution pattern play in modulating physicochemical properties?
- Answer :
- Bromine : Increases molecular weight (202.05 g/mol) and lipophilicity (logP = 2.16), enhancing membrane permeability in biological assays .
- Methoxy group : Introduces steric hindrance, affecting crystal packing (e.g., hydrogen bonding with adjacent pyridine N) and solubility in aqueous media .
- Phenyl group : Contributes to π-π stacking interactions, influencing solid-state stability and aggregation behavior .
Q. How can mechanistic insights resolve contradictions in biological activity data for imidazo[1,2-a]pyridines?
- Answer :
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 7-bromo-2-phenyl derivatives) to isolate the effects of bromine position and methoxy substitution on antimicrobial or anticancer activity .
- Bioisosteric replacement : Replace the phenyl group with heteroaromatic rings (e.g., pyridyl) to assess changes in target binding affinity .
- Computational modeling : Use DFT calculations to predict electronic effects (e.g., electron-withdrawing bromine vs. electron-donating methoxy) on interaction with biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

